[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in various alkylated or acylated derivatives.
Scientific Research Applications
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds containing the pyridine ring are structurally related and may have comparable reactivity.
Uniqueness
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
188830-69-5 |
---|---|
Molecular Formula |
C7H8ClN3S |
Molecular Weight |
201.68 g/mol |
IUPAC Name |
N-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride |
InChI |
InChI=1S/C7H7N3S.ClH/c1-8-7-9-6-4-2-3-5-10(6)11-7;/h2-5H,1H3;1H |
InChI Key |
GKQUCJWCKYDHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=[N+]2S1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.